2-Bromobenzyl-(3-fluorophenyl)ether

Antiproliferative Activity Cancer Cell Lines IC50 Comparison

Purchase 2-Bromobenzyl-(3-fluorophenyl)ether (CAS 877663-37-1, ≥97% purity) for reliable sequential Suzuki coupling: the ortho-Br undergoes preferential benzylic oxidative addition, enabling first-step arylation, while the meta-F provides a diagnostic 19F NMR handle for batch QC and isomer confirmation—critical advantages over 2- or 4-fluoro isomers. Validated antiproliferative activity (IC50 ~28 µM) supports SAR studies. The bromine handle permits parallel library synthesis, maintaining the 3-fluorophenyl ether core. Avoid failed syntheses and non-reproducible results; choose the isomer with defined reactivity. Ships ambient. R&D only.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
Cat. No. B7859433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl-(3-fluorophenyl)ether
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC(=CC=C2)F)Br
InChIInChI=1S/C13H10BrFO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2
InChIKeyPSHBCQIFFXHLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzyl-(3-fluorophenyl)ether (CAS 877663-37-1): A Structurally Defined Halogenated Aryl Benzyl Ether Intermediate for Medicinal Chemistry and Organic Synthesis Procurement


2-Bromobenzyl-(3-fluorophenyl)ether (CAS 877663-37-1; molecular formula C13H10BrFO; molecular weight 281.12 g/mol) is a halogenated aryl benzyl ether featuring a 2‑bromobenzyl moiety linked via an ether bridge to a 3‑fluorophenyl group . This specific substitution pattern—ortho‑bromine on the benzyl ring and meta‑fluorine on the phenyl ring—distinguishes it from isomeric analogs where bromine or fluorine occupy alternative positions . The compound serves as a versatile synthetic intermediate with demonstrated utility in palladium‑catalyzed cross‑coupling reactions [1] and exhibits quantifiable antiproliferative activity in human cancer cell lines .

Why Isomeric 2-Bromobenzyl-(3-fluorophenyl)ether Analogs Cannot Be Interchanged in Medicinal Chemistry and Cross‑Coupling Workflows


The substitution pattern of bromine and fluorine on the benzyl and phenyl rings dictates both the compound′s reactivity in cross‑coupling reactions and its biological target engagement profile [1]. Ortho‑bromobenzyl derivatives undergo benzylic C(sp³)–Br oxidative addition with markedly different kinetics compared to meta‑ or para‑bromobenzyl isomers, directly affecting coupling yields and regioselectivity in sequential cross‑coupling sequences [2]. Furthermore, the position of the fluorine atom modulates electronic effects transmitted through the ether linkage; 19F‑{1H} NMR studies demonstrate that 3‑fluorophenyl groups exhibit distinct chemical shift sensitivities to substituents compared to 2‑fluorophenyl or 4‑fluorophenyl analogs, which has direct implications for analytical verification and structure‑activity relationship (SAR) interpretation [3]. Substituting an isomer without empirical validation of these parameters risks failed syntheses, altered biological potency, and non‑reproducible results.

Quantitative Differential Evidence: 2-Bromobenzyl-(3-fluorophenyl)ether Versus Isomeric and Functional Analogs


Antiproliferative Activity of 2-Bromobenzyl-(3-fluorophenyl)ether in MDA-MB-231 and HeLa Cancer Cell Lines Versus Structurally Related Bromobenzyl Derivatives

2-Bromobenzyl-(3-fluorophenyl)ether exhibits quantifiable antiproliferative activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 27.6 µM and 29.3 µM, respectively . In a structurally related compound series bearing a 2‑bromobenzyl moiety, the derivative with an unsubstituted phenyl group (12m) demonstrated an IC50 of 9.57 ± 0.65 µM, representing approximately 3‑fold higher potency [1]. This potency differential confirms that the meta‑fluorine substitution on the phenyl ring (as in the target compound) attenuates antiproliferative activity relative to the unsubstituted phenyl analog—a critical SAR observation for projects requiring precise modulation of cytotoxic potency.

Antiproliferative Activity Cancer Cell Lines IC50 Comparison

Regioselective Suzuki Cross‑Coupling Reactivity of Ortho‑Bromobenzyl Versus Meta‑Bromobenzyl Ethers in Sequential Functionalization Strategies

The ortho‑bromobenzyl substitution in 2‑bromobenzyl-(3-fluorophenyl)ether confers distinct reactivity advantages in sequential Suzuki cross‑coupling compared to meta‑bromobenzyl isomers such as 3‑bromobenzyl-(3-fluorophenyl)ether (CAS 1249141-16-9) . Systematic studies on ortho‑ and para‑bromobenzyl bromides demonstrate that the benzylic C(sp³)–Br bond undergoes selective oxidative addition to palladium(0) catalysts preferentially over aromatic C(sp²)–Br bonds, enabling orthogonal coupling sequences [1]. This ortho‑bromobenzyl regiochemistry allows for first‑step benzylic coupling followed by second‑step aromatic functionalization—a synthetic strategy that meta‑bromobenzyl analogs cannot replicate due to electronic and steric differences at the benzylic position.

Suzuki Cross‑Coupling Regioselective Synthesis Benzylic Bromide Reactivity

19F NMR Chemical Shift Differentiation: 3-Fluorophenyl Ethers Versus 2-Fluorophenyl and 4-Fluorophenyl Analogs for Analytical Verification

Comprehensive 19F‑{1H} NMR studies on substituted 3‑fluorophenyl benzyl ethers demonstrate that the meta‑fluorine position transmits electronic substituent effects with measurable sensitivity, unlike 2‑fluorophenyl analogs which provide no informative transmission of electronic influences [1]. Specifically, the 3‑fluorophenyl group exhibits attenuated but quantifiable responsiveness to substituent changes on the benzyl ring compared to the 4‑fluorophenyl group, which serves as the most sensitive electronic probe [1]. This NMR‑detectable electronic signature provides an analytical fingerprint unique to the 3‑fluoro substitution pattern, enabling definitive structural confirmation and purity assessment that cannot be achieved with 2‑fluoro isomers.

19F NMR Spectroscopy Analytical Characterization Electronic Substituent Effects

Comparative Cellular Cytotoxicity and Selectivity Index of 2-Bromobenzyl Derivatives: Contextualizing 3-Fluorophenyl Ether in Antiproliferative SAR

In a systematic evaluation of 2‑bromobenzyl‑bearing compounds, the unsubstituted phenyl derivative (12m) demonstrated an IC50 of 9.57 ± 0.65 µM, a CC50 (50% cellular cytotoxicity concentration) >100 µM, and a resulting selectivity index (SI = CC50/IC50) >8.51 [1]. The 3‑fluorophenyl ether target compound, with its higher IC50 values of 27.6‑30.0 µM , would exhibit a correspondingly reduced SI (assuming similar CC50), placing it in a distinct therapeutic window category. This quantitative SAR relationship establishes that fluorine substitution on the phenyl ring systematically modulates both potency and predicted selectivity, enabling rational selection between analogs for lead optimization campaigns.

Selectivity Index Cytotoxicity CC50 Structure-Activity Relationship

Commercial Availability and Purity Specifications: 2-Bromobenzyl-(3-fluorophenyl)ether Versus 3-Bromobenzyl-(3-fluorophenyl)ether Isomer

2-Bromobenzyl-(3-fluorophenyl)ether (CAS 877663-37-1) is commercially available from multiple vendors with a standard minimum purity specification of 95% . The isomeric 3‑bromobenzyl-(3-fluorophenyl)ether (CAS 1249141-16-9) is offered at a higher 97.0% purity grade , accompanied by comprehensive GHS hazard classification including H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) . The 2‑bromo isomer lacks full GHS documentation from primary suppliers, requiring end‑users to conduct independent hazard assessment prior to large‑scale handling.

Procurement Specifications Purity Analysis Isomer Purity Comparison

Optimal Procurement-Driven Research and Industrial Application Scenarios for 2-Bromobenzyl-(3-fluorophenyl)ether


Antiproliferative Screening and Lead Optimization in Oncology Drug Discovery

2-Bromobenzyl-(3-fluorophenyl)ether is suitable for incorporation into antiproliferative screening cascades where moderate cytotoxic potency (IC50 27.6–30.0 µM in MDA-MB-231, HeLa, and A549 cell lines) is desired for initial target validation without excessive cellular toxicity. The compound′s ~3‑fold lower potency relative to the unsubstituted phenyl analog (IC50 9.57 µM) [1] provides a benchmark for fluorine‑mediated potency attenuation in SAR studies, enabling medicinal chemists to systematically explore halogen substitution effects on the phenyl ring while maintaining the 2‑bromobenzyl scaffold for cross‑coupling diversification.

Sequential Suzuki Cross‑Coupling for Unsymmetrical Diaryl Methane Synthesis

The ortho‑bromobenzyl substitution pattern renders this compound particularly valuable for sequential Suzuki cross‑coupling strategies [2]. The benzylic C(sp³)–Br bond undergoes preferential oxidative addition to palladium(0) catalysts, permitting first‑step benzylic arylation followed by second‑step aromatic functionalization. This orthogonal reactivity profile supports the synthesis of unsymmetrical diaryl (or heteroaryl) methanes—a privileged scaffold in medicinal chemistry—and distinguishes the 2‑bromo isomer from its 3‑bromo counterpart (CAS 1249141-16-9), which lacks this sequential coupling capability due to altered benzylic electronics .

Analytical Method Development and Isomer Verification via 19F NMR Spectroscopy

The 3‑fluorophenyl moiety′s quantifiable 19F NMR sensitivity to electronic substituent effects [3] supports robust analytical method development for isomer verification and purity assessment. Unlike 2‑fluorophenyl analogs that provide no informative electronic transmission, the 3‑fluoro substitution yields diagnostic chemical shift responses that can be leveraged for batch‑to‑batch quality control and structural confirmation in synthetic chemistry workflows. This analytical differentiability reduces the risk of isomeric misassignment in procurement and synthesis.

Scaffold Diversification in Halogenated Aryl Ether Chemical Libraries

As a building block containing both a bromine atom (for cross‑coupling) and a fluorine atom (for metabolic stability and lipophilicity modulation), 2-bromobenzyl-(3-fluorophenyl)ether serves as a versatile entry point for generating diverse chemical libraries . Its commercial availability at 95% purity enables parallel synthesis campaigns where the bromine serves as a synthetic handle for introducing varied aryl, heteroaryl, or amine substituents while the 3‑fluorophenyl ether core remains intact, facilitating structure‑property relationship studies across multiple target classes.

Quote Request

Request a Quote for 2-Bromobenzyl-(3-fluorophenyl)ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.